(4-(1,3-Dioxolan-2-YL)phenyl)methanamine
Overview
Description
(4-(1,3-Dioxolan-2-YL)phenyl)methanamine: is an organic compound with the molecular formula C₁₀H₁₃NO₂ It is characterized by a phenyl ring substituted with a methanamine group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,3-Dioxolan-2-YL)phenyl)methanamine typically involves the protection of an aldehyde group in the form of a dioxolane ring, followed by the reduction of a cyano group to an amine. One common method starts with 4-cyanobenzaldehyde, which is converted to 4-(1,3-dioxacyclopent-2-yl)benzylamine through a series of steps:
- Protection of the aldehyde function as a dioxolane.
- Reduction of the cyano group to an amine using lithium aluminium tetrahydride in tetrahydrofuran at 0°C to room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can undergo reduction reactions, particularly the reduction of the cyano group to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Lithium aluminium tetrahydride: Used for the reduction of the cyano group to an amine.
Tetrahydrofuran: Common solvent used in the reduction reactions.
Major Products:
Scientific Research Applications
Chemistry:
Building Block: (4-(1,3-Dioxolan-2-YL)phenyl)methanamine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Potential Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry:
Material Science: It may be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The exact mechanism of action of (4-(1,3-Dioxolan-2-YL)phenyl)methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
[4-(1,3-Dioxolan-2-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.
[4-(1,3-Dioxolan-2-yl)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness:
- The presence of both the dioxolane ring and the methanamine group in (4-(1,3-Dioxolan-2-YL)phenyl)methanamine provides unique chemical properties that can be exploited in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKQIICQHKOVHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104566-44-1 | |
Record name | [4-(1,3-dioxolan-2-yl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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